molecular formula C28H26FN3O5 B11288443 Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11288443
M. Wt: 503.5 g/mol
InChI Key: PKNIJHFEQWAGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, an imidazolidinone core, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 3-methylphenyl isocyanate with 4-fluorobenzylamine to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride.

    Coupling with Benzoic Acid Derivative: The acetylated imidazolidinone is coupled with ethyl 3-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can occur at the ester and amide functionalities.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the benzylic positions can lead to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to understand the interaction of small molecules with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazolidinone core and aromatic rings likely play a key role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-({[3-(4-chlorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Ethyl 3-({[3-(4-methylbenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C28H26FN3O5

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O5/c1-3-37-27(35)20-7-5-8-22(15-20)30-25(33)16-24-26(34)32(23-9-4-6-18(2)14-23)28(36)31(24)17-19-10-12-21(29)13-11-19/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

PKNIJHFEQWAGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.